2-(2,3-Dimethylphenyl)-2-pentanol

Description

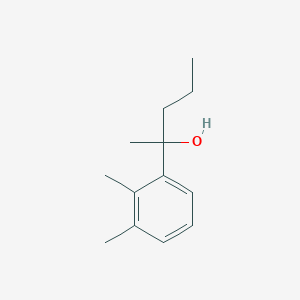

2-(2,3-Dimethylphenyl)-2-pentanol is a tertiary alcohol characterized by a pentanol backbone substituted at the second carbon with a 2,3-dimethylphenyl aromatic ring. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol. The compound’s structure combines the hydrophobic aromatic ring with a hydroxyl group, influencing its solubility, reactivity, and applications in organic synthesis. While specific data on this compound are sparse in the provided evidence, its properties can be inferred through comparisons with structurally related alcohols (see Section 2) .

Propriétés

IUPAC Name |

2-(2,3-dimethylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-9-13(4,14)12-8-6-7-10(2)11(12)3/h6-8,14H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJNOEKJZXIAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC(=C1C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-2-pentanol typically involves the following steps:

Starting Materials:

Grignard Reaction: A Grignard reagent is prepared by reacting 2,3-dimethylbenzene with magnesium in the presence of anhydrous ether to form 2,3-dimethylphenylmagnesium bromide.

Addition Reaction: The Grignard reagent is then reacted with 2-pentanone under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Reactor Design: Use of specialized reactors to control temperature and pressure.

Purification: Techniques such as distillation and recrystallization to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,3-Dimethylphenyl)-2-pentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products

Oxidation: Formation of 2-(2,3-Dimethylphenyl)-2-pentanone.

Reduction: Formation of 2-(2,3-Dimethylphenyl)-2-pentane.

Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.

Applications De Recherche Scientifique

2-(2,3-Dimethylphenyl)-2-pentanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 2-(2,3-Dimethylphenyl)-2-pentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenyl ring can participate in π-π interactions, influencing the compound’s biological activity and reactivity.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below highlights key differences between 2-(2,3-Dimethylphenyl)-2-pentanol and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituents | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₃H₂₀O | 192.30 | Tertiary alcohol | 2,3-Dimethylphenyl | Not explicitly listed |

| 2-Methyl-3-phenyl-3-pentanol | C₁₂H₁₈O | 178.28 | Tertiary alcohol | Phenyl, methyl (C3) | 4397-09-5 |

| 3-(4-Chlorophenyl)-2-methyl-3-pentanol | C₁₂H₁₇ClO | 212.72 | Tertiary alcohol | 4-Chlorophenyl, methyl (C2) | 1172851-23-8 |

| 3-Ethyl-2,3-dimethyl-2-pentanol | C₉H₂₀O | 144.25 | Tertiary alcohol | Ethyl, dimethyl (C2, C3) | 66793-97-3 |

| 2-Methyl-2-pentanol | C₆H₁₄O | 102.17 | Tertiary alcohol | Methyl (C2) | 590-36-3 |

| 2-Methyl-1-pentanol | C₆H₁₄O | 102.17 | Primary alcohol | Methyl (C2), hydroxyl (C1) | 105-30-6 |

Key Observations :

- Aromatic vs. Aliphatic Substituents: The 2,3-dimethylphenyl group in the target compound increases molecular weight and hydrophobicity compared to aliphatic analogs like 2-methyl-2-pentanol.

- Hydroxyl Position: The tertiary hydroxyl group in this compound reduces hydrogen-bonding capacity compared to primary alcohols (e.g., 2-methyl-1-pentanol), affecting solubility in polar solvents .

Physicochemical Properties

- Boiling Point: Aromatic alcohols generally exhibit higher boiling points than aliphatic counterparts due to increased molecular weight and van der Waals forces. For example, 2-methyl-2-pentanol (C₆H₁₄O) has a boiling point of ~137°C, while this compound is expected to exceed 200°C .

- Solubility: The hydrophobic aromatic ring reduces water solubility compared to simpler alcohols like 2-methyl-1-pentanol, which is miscible in water due to its primary hydroxyl group .

Activité Biologique

2-(2,3-Dimethylphenyl)-2-pentanol is a secondary alcohol with potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Its unique structural features, including a hydroxyl (-OH) group and a dimethyl-substituted phenyl ring, facilitate various interactions with biological macromolecules. This article presents a comprehensive overview of the biological activity of this compound, including case studies, comparative analyses, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H18O. The compound's structure allows for significant interactions with proteins and nucleic acids due to the presence of the hydroxyl group, which can form hydrogen bonds, and the aromatic ring that can engage in π-π stacking interactions.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

- Anti-inflammatory Effects : In experimental models, the compound has shown potential in reducing inflammation markers, indicating its possible application in treating inflammatory diseases.

- Cardiovascular Effects : Emerging evidence suggests that it may influence cardiovascular health by modulating blood pressure through interactions with soluble epoxide hydrolase (sEH) inhibitors.

Antimicrobial Study

A study evaluated the antimicrobial effects of this compound against common pathogens. Results demonstrated a significant inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.

Inflammation Model

In an animal model designed to assess inflammation, administration of this compound resulted in marked reductions in pro-inflammatory cytokines compared to control groups. This indicates its potential therapeutic role in managing inflammatory conditions.

Cardiovascular Research

Research focused on sEH inhibitors revealed that compounds structurally similar to this compound could effectively lower blood pressure in hypertensive models. This positions the compound as a candidate for further investigation in hypertension treatment.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Phenyl-2-pentanol | Lacks methyl groups on the phenyl ring | Limited antimicrobial activity |

| 2-(4-Ethoxyphenyl)-2-pentanol | Ethoxy group instead of dimethyl | Higher reactivity and potential activity |

| 2-(3-Methylphenyl)-2-pentanol | Contains a methyl group | Different steric properties |

The positioning of the dimethyl groups significantly influences both chemical reactivity and biological interactions compared to its analogs.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding with proteins and nucleic acids, while the phenyl ring engages in π-π interactions with aromatic residues within proteins. These interactions can modulate enzymatic activities and influence various signaling pathways within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.